6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone - 865792-18-3

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone

Catalog Number: EVT-1478160
CAS Number: 865792-18-3
Molecular Formula: C31H45N9O2
Molecular Weight: 575.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one is a synthetic derivative of 2(1H)-quinolinone. [ [] ] This compound has been investigated for its potential as a platelet aggregation inhibitor due to its inhibitory activity on the release of 12(S)-hydroxyeicosatetraenoic acid (12-HETE) from platelets. [ [] ] 12-HETE is a lipid mediator implicated in the pathogenesis of various circulatory disorders and arteriosclerosis. [ [] ]

Applications

6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one has been investigated in scientific research primarily for its potential as an inhibitor of 12-HETE release from platelets. [ [] ] This inhibitory activity suggests its potential application in mitigating circulatory disorders and arteriosclerosis associated with 12-HETE production. [ [] ]

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydroquinolin-2(1H)-one (Cilostazol)

  • Compound Description: Cilostazol is a selective inhibitor of phosphodiesterase 3 (PDE3) known for its antiplatelet and vasodilatory effects. It is clinically used to treat intermittent claudication, a condition caused by peripheral arterial disease , . Cilostazol also exhibits anti-inflammatory properties and has been investigated for its potential in treating other conditions like asthma .
  • Relevance: Cilostazol is structurally very similar to 6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one. Both compounds share a 3,4-dihydroquinolin-2(1H)-one core with a 4-(1-cyclohexyltetrazol-5-yl)butoxy substituent at the 6-position. The key difference lies in the presence of an additional 1-[4-(1-cyclohexyltetrazol-5-yl)butyl] substituent at the 1-position of the dihydroquinolinone ring in the target compound.

3,4-Dihydro-6-[3-(1-o-tolylimidazol-2-yl)sulfinylpropoxy]-2(1H)-quinolinone (5k)

  • Compound Description: Compound 5k is a potent inhibitor of 12(S)-hydroxyeicosatetraenoic acid (12-HETE) release from platelets . 12-HETE is a mediator involved in various circulatory disorders and arteriosclerosis. Compound 5k exhibits a stronger inhibitory effect than esculetin, a known inhibitor of 12-HETE release. It also demonstrates in vivo activity by inhibiting platelet adhesion in rats.
  • Relevance: While Compound 5k does not share the exact tetrazole-containing side chain found in 6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one, it is included here due to the shared 3,4-dihydro-2(1H)-quinolinone core. The presence of a different azole group (1-o-tolylimidazol-2-yl) connected through a sulfinylpropoxy linker at the 6-position highlights the exploration of various heterocyclic groups and linkers in modifying the activity of the core structure.

7-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one (SV-III-130s)

  • Compound Description: SV-III-130s is a dopamine D2 receptor-selective compound that acts as a partial agonist in adenylyl cyclase inhibition assays but exhibits antagonist activity in assays measuring G-protein-coupled inward-rectifying potassium (GIRK) channel activation and phospho-MAPK (pERK1/2) levels . It displays 10- to 100-fold selectivity for the D2 receptor over the D3 dopamine receptor subtype.
  • Relevance: SV-III-130s shares a similar scaffold with 6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one, characterized by the 3,4-dihydroquinolin-2(1H)-one core and a butoxy linker at the 7-position. While the target compound incorporates a cyclohexyltetrazole group, SV-III-130s features a 2-methoxyphenylpiperazine moiety, demonstrating variations in the terminal heterocyclic groups within the same core structure. This structural similarity allows for insights into the role of different substituents in influencing receptor binding and functional activity.

Properties

CAS Number

865792-18-3

Product Name

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone

IUPAC Name

6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one

Molecular Formula

C31H45N9O2

Molecular Weight

575.75

InChI

InChI=1S/C31H45N9O2/c41-31-20-17-24-23-27(42-22-10-8-16-30-33-35-37-40(30)26-13-5-2-6-14-26)18-19-28(24)38(31)21-9-7-15-29-32-34-36-39(29)25-11-3-1-4-12-25/h18-19,23,25-26H,1-17,20-22H2

SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCN3C(=O)CCC4=C3C=CC(=C4)OCCCCC5=NN=NN5C6CCCCC6

Synonyms

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.